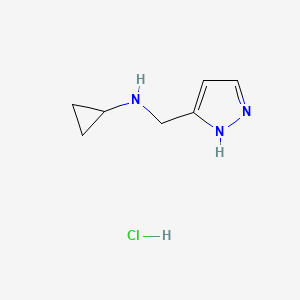

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride

Description

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride is a cyclopropane-containing small molecule featuring a pyrazole ring linked via a methylene bridge to the cyclopropanamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

N-(1H-pyrazol-5-ylmethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-2-6(1)8-5-7-3-4-9-10-7;/h3-4,6,8H,1-2,5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIVNYWOECATIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride typically involves the reaction of 1H-pyrazole-3-carbaldehyde with cyclopropanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound’s pyrazole-cyclopropanamine core is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

| Property | Target Compound (Inferred) | N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl | N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine HCl | 3-(1-Methyltriazol-3-yl)propan-1-amine HCl |

|---|---|---|---|---|

| Solubility (Water) | Moderate | Low (due to phenyl group) | Low (halogenated) | High (polar triazole) |

| LogP | ~1.5 | ~2.8 | ~2.5 | ~0.9 |

| Melting Point | Not reported | Not reported | Not reported | Not reported |

Biological Activity

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride features a cyclopropane ring attached to a pyrazole moiety, which contributes to its unique chemical behavior. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that the compound can inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Antimalarial Activity

The compound has also been evaluated for antimalarial properties. Preliminary findings suggest that it may act on specific plasmodial kinases, such as PfGSK3 and PfPK6, which are critical targets for combating malaria. These kinases are essential for the proliferation of Plasmodium falciparum, the causative agent of malaria .

The mechanism by which N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride exerts its biological effects is believed to involve interaction with specific molecular targets. This includes binding to enzymes or receptors that modulate their activity. For example, it may inhibit key kinases involved in the signaling pathways of parasites, leading to reduced viability and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Antimalarial | Potential inhibition of PfGSK3 and PfPK6 | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study: Antimalarial Efficacy

In a study examining the efficacy of various compounds against P. falciparum, N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride was found to significantly reduce parasite load in vitro. The IC50 values indicated potent activity, suggesting that this compound could be developed into a novel antimalarial therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-((1H-Pyrazol-4-yl)methyl)cyclopropanamine | Similar pyrazole structure | Moderate antimicrobial activity |

| N-((1H-Pyrazol-5-yl)methyl)cyclopropanamine | Variants in pyrazole position | Lesser potency against malaria |

This table illustrates that while there are other derivatives with similar structures, N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride stands out due to its enhanced biological activity.

Q & A

Basic: What synthetic routes are commonly employed for N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:

- Cyclopropanation : Reacting cyclopropanamine with a pyrazole derivative (e.g., 3-(bromomethyl)-1H-pyrazole) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

- Salt Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

- Purification : Techniques such as recrystallization or chromatography (e.g., silica gel column) are used to achieve >95% purity. Analytical methods like NMR and mass spectrometry (MS) confirm structural integrity .

Advanced: How can researchers optimize reaction yields for cyclopropane-ring functionalization in this compound?

Low yields in cyclopropane functionalization often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Use copper(I) bromide or cesium carbonate to enhance coupling efficiency .

- Temperature Control : Maintain 35–50°C to balance reaction kinetics and stability of intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of cyclopropanamine derivatives .

Contradictory yield data between studies may stem from differences in reagent purity or moisture sensitivity of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) and cyclopropane carbons (δ 10–15 ppm). Discrepancies in peak splitting may indicate rotameric forms .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 215) and detects impurities .

- X-ray Crystallography : SHELX software resolves crystal structures, validating bond angles and stereochemistry .

Advanced: How should researchers resolve contradictions in NMR data for pyrazole-cyclopropane derivatives?

Discrepancies (e.g., variable chemical shifts) may arise from tautomerism or solvent effects. Mitigation steps:

- Deuterated Solvent Trials : Compare spectra in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .

- Cross-Validation : Use X-ray data (via SHELXL) to confirm static structural features .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for authorized disposal .

Advanced: How can researchers design assays to evaluate this compound’s biological activity?

- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., serotonin/dopamine pathways) based on structural analogs .

- Dose-Response Curves : Use in vitro models (e.g., HEK293 cells) to measure IC50 values.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation and HPLC analysis .

Contradictory activity data may stem from assay conditions (e.g., pH, serum proteins) or impurity profiles .

Basic: What stability considerations apply to this compound during storage?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyclopropane ring.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the pyrazole moiety .

- Hygroscopicity : Desiccate to prevent clumping due to the hydrochloride salt’s moisture affinity .

Advanced: How can computational modeling aid in predicting this compound’s reactivity?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., using AutoDock Vina) to guide structure-activity relationship (SAR) studies .

- MD Simulations : Model solvation effects and conformational flexibility in aqueous environments .

Basic: What analytical methods quantify purity and impurity profiles?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve major peaks from byproducts (e.g., unreacted cyclopropanamine) .

- TGA/DSC : Thermal gravimetric analysis identifies decomposition temperatures (>200°C typical for cyclopropane derivatives) .

Advanced: How can researchers address low solubility in aqueous buffers for biological testing?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt Screening : Explore alternative counterions (e.g., mesylate) to improve pharmacokinetic properties .

- Prodrug Design : Introduce hydrolyzable esters at the cyclopropane amine to increase hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.